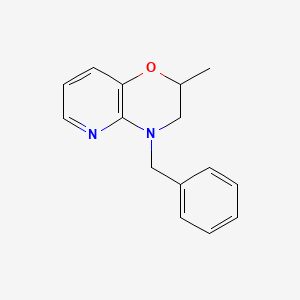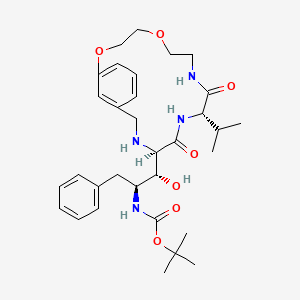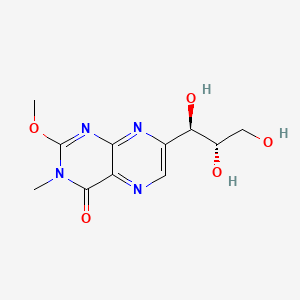
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) phosphate is a complex organofluorine compound. It is characterized by its extensive fluorination, which imparts unique properties such as high thermal stability, chemical resistance, and hydrophobicity. This compound is used in various industrial applications, particularly in coatings and surface treatments, due to its ability to repel water and oil.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) phosphate typically involves the reaction of a fluorinated alcohol with a phosphoric acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Fluorinated Alcohol} + \text{Phosphoric Acid Derivative} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the highly fluorinated reagents. The process includes steps such as purification and crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) phosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphate group.
Oxidation and Reduction: The fluorinated alkyl chains are generally resistant to oxidation and reduction, but the phosphate group can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, which can facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the phosphate moiety.
Applications De Recherche Scientifique
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential use in biological assays and as a component in biomaterials.
Medicine: Explored for its potential in drug delivery systems due to its unique surface properties.
Industry: Widely used in coatings, adhesives, and surface treatments to impart water and oil repellency.
Mécanisme D'action
The mechanism by which ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) phosphate exerts its effects is primarily through its surface-active properties. The extensive fluorination of the alkyl chains creates a highly hydrophobic surface, which can repel water and oil. This property is utilized in various applications to create non-stick and protective coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
Uniqueness
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) phosphate is unique due to its longer fluorinated alkyl chain, which provides enhanced hydrophobicity and thermal stability compared to similar compounds. This makes it particularly valuable in applications requiring extreme resistance to water, oil, and high temperatures.
Propriétés
Numéro CAS |
93776-22-8 |
|---|---|
Formule moléculaire |
C28H12F50NO4P |
Poids moléculaire |
1407.3 g/mol |
Nom IUPAC |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) phosphate |
InChI |
InChI=1S/C28H9F50O4P.H3N/c29-5(30,7(33,34)9(37,38)11(41,42)13(45,46)15(49,50)17(53,54)19(57,58)21(61,62)23(65,66)25(69,70)27(73,74)75)1-3-81-83(79,80)82-4-2-6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(59,60)22(63,64)24(67,68)26(71,72)28(76,77)78;/h1-4H2,(H,79,80);1H3 |
Clé InChI |
CMINTWUWWYYWET-UHFFFAOYSA-N |
SMILES canonique |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2',2''-[Nitrilotris(ethane-2,1-diyloxy)]trisethanol hydrochloride](/img/structure/B12732679.png)





![disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate](/img/structure/B12732705.png)




![2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid](/img/structure/B12732773.png)


